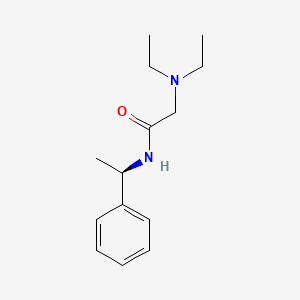
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate is an organic compound with a complex structure that includes a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate typically involves the reaction of 5-acetyl-2,2-dimethyl-1,3-dioxolane with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The dioxolane ring in the compound’s structure can undergo ring-opening reactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)butanoate
- Ethyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate
- Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)pentanoate
Uniqueness
Methyl 3-(5-acetyl-2,2-dimethyl-2H-1,3-dioxol-4-yl)propanoate is unique due to its specific structural features, such as the presence of the dioxolane ring and the acetyl group
Propriétés
Numéro CAS |
923590-94-7 |
|---|---|
Formule moléculaire |
C11H16O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
methyl 3-(5-acetyl-2,2-dimethyl-1,3-dioxol-4-yl)propanoate |
InChI |
InChI=1S/C11H16O5/c1-7(12)10-8(5-6-9(13)14-4)15-11(2,3)16-10/h5-6H2,1-4H3 |
Clé InChI |
YWOJPEGBZQVELP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(OC(O1)(C)C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



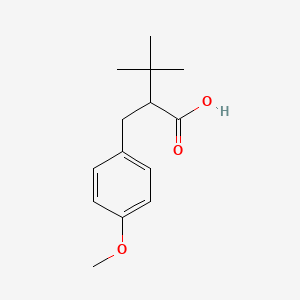
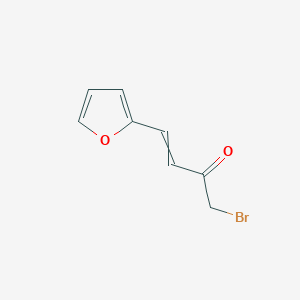
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
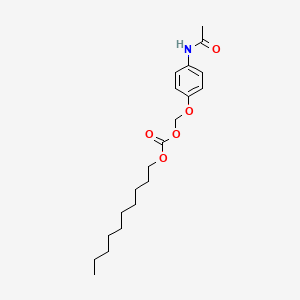
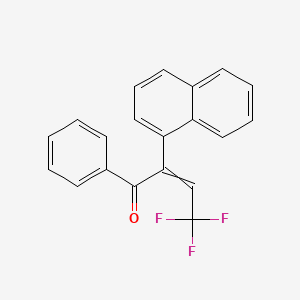
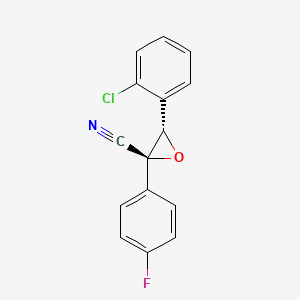
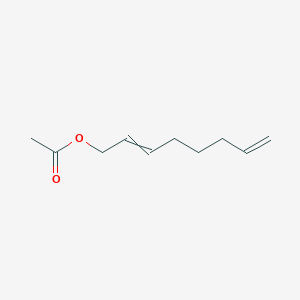
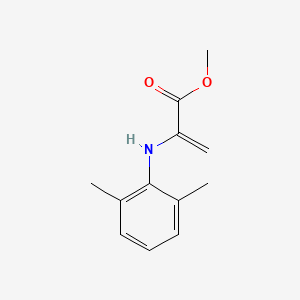
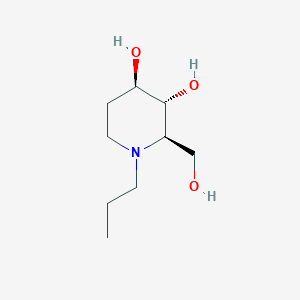
![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)
